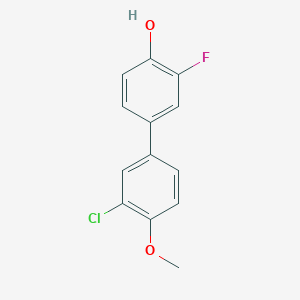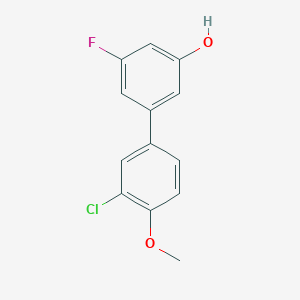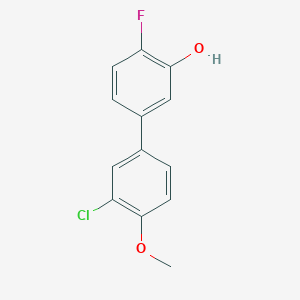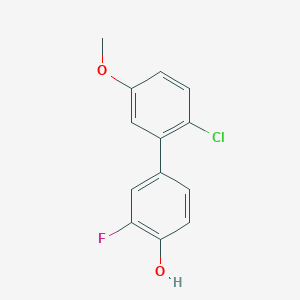
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (4-CMPF-2) is an organic compound belonging to the family of phenols. It is a white solid with a melting point of 161-162°C and a boiling point of 225°C. 4-CMPF-2 is an important intermediate used in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides. It is also used in the preparation of various other organic compounds.
Aplicaciones Científicas De Investigación
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been extensively studied in the fields of organic chemistry, medicinal chemistry, and agrochemistry. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and agrochemicals, such as herbicides and fungicides. It has also been used in the synthesis of other organic compounds, such as dyes, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is believed to interact with other proteins and enzymes in the body, including those involved in the synthesis of cholesterol and triglycerides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, studies have shown that the compound has antifungal activity and is able to inhibit the growth of certain fungi. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of certain enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of a wide range of organic compounds. In addition, the compound is relatively stable and has a low toxicity. However, the compound has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the research and development of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. These include further investigations into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to better understand the mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential interactions with other proteins and enzymes in the body. Finally, additional studies are needed to optimize the synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and to develop new methods for its use in laboratory experiments.
Métodos De Síntesis
4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is synthesized from the reaction of 4-chloro-3-methoxyphenol (4-CMP) and 2-fluorophenol (2-FP). The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 120-130°C. The reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as the major product, along with minor amounts of other by-products.
Propiedades
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-12(16)11(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPDKCPMNCYTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684412 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-97-7 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)







